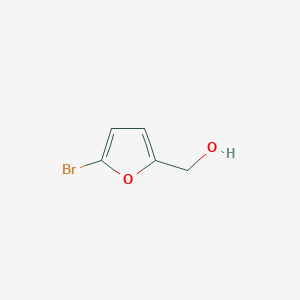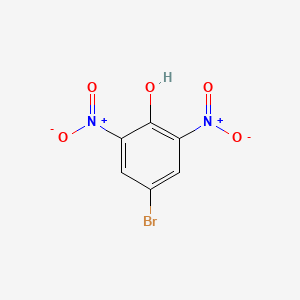
2-Amino-4-bromo-3-methylbenzoic acid
Overview
Description
2-Amino-4-bromo-3-methylbenzoic acid, also known as ABMBA, is an important organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 153-154°C and a molecular weight of 225.04 g/mol. ABMBA is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and medical research.
Scientific Research Applications
Thermodynamic Properties
The thermodynamic properties of halogenbenzoic acids, including isomers of bromo-methylbenzoic acids, have been studied to understand their structure-property relationships. This research provides insights into specific interactions in the liquid and crystal phases of these compounds, which are useful for assessing the solubility of sparingly soluble drugs (Zherikova et al., 2016).
Solubility and Solvent Effects
Research on 2-amino-3-methylbenzoic acid, closely related to 2-amino-4-bromo-3-methylbenzoic acid, focuses on its solubility in various solvents. This is crucial for its purification process. The study explores solubility in different solvents and temperatures, providing a model to estimate solubility in various conditions, relevant for chemical and pharmaceutical applications (Zhu et al., 2019).
Supramolecular Chemistry
In supramolecular chemistry, the formation of cocrystals involving compounds like 2-amino-3-bromopyridine with methylbenzoic acids, including 4-methylbenzoic acid, has been studied. These cocrystals have potential applications in designing new materials with desired physical and chemical properties (Thanigaimani et al., 2016).
Photodynamic Therapy
Compounds structurally similar to this compound are used in the synthesis of zinc phthalocyanine derivatives. These derivatives show potential in photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Molecular and Crystal Structure Analysis
The molecular structure, vibrational spectra, and other properties of related compounds like 2-amino-5-bromo-benzoic acid methyl ester have been investigated. Such studies are significant for understanding the molecular dynamics and hydrogen bonding interactions, which are crucial in materials science and drug design (Balamurugan et al., 2015).
DNA Binding Properties
Studies on Schiff base ligands derived from compounds similar to this compound demonstrate their potential in interacting with DNA. This is relevant in the development of new pharmaceuticals and in understanding the mechanisms of drug-DNA interactions (Jamshidvand et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many benzoic acid derivatives interact with enzymes involved in metabolic pathways .
Mode of Action
The mode of action refers to how the compound interacts with its target. For instance, it could inhibit or activate the target, or it could bind to the target and alter its function .
Biochemical Pathways
The compound could be involved in various biochemical pathways. For example, benzoic acid derivatives are often involved in pathways related to metabolism .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body. The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effect .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. This could range from altering cellular function to causing a physiological response .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-amino-4-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCYFVXSZXFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564998 | |
| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129833-29-0 | |
| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)











